(2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid
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Overview
Description
(2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid: is a chiral amino acid derivative with a unique structure that includes a cyclohexyl ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the cyclohexyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- (2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid
- (2R)-2-Amino-2-(4-isopropylcyclohexyl)acetic acid
- (2R)-2-Amino-2-(4-tert-butylcyclohexyl)acetic acid
Comparison: Compared to its analogs, (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid has a unique ethyl substitution on the cyclohexyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
MZECYIZEPAMFNT-AMDVSUOASA-N |
Isomeric SMILES |
CCC1CCC(CC1)[C@H](C(=O)O)N |
Canonical SMILES |
CCC1CCC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
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